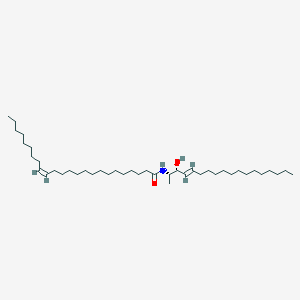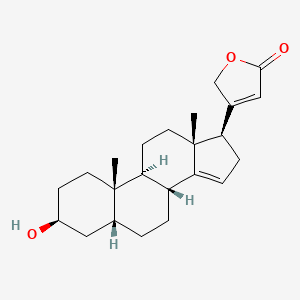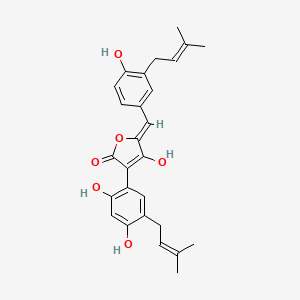![molecular formula C14H23ClN4O2S2 B3026041 N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)
N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
Vue d'ensemble
Description
PKUMDL-LC-101-D04 is an allosteric activator of glutathione peroxidase 4 (GPX4). It increases GPX4 activity to 150% of control levels when used at a concentration of 20 μM in a cell-free assay and at 61 μM in wild-type, but not Gpx4-/-, mouse embryonic fibroblast (MEF) extracts. PKUMDL-LC-101-D04 (200 μM) also reduces cholesterol hydroperoxide-induced MEF death.
Applications De Recherche Scientifique
Chemical Synthesis Techniques
The synthesis of benzenesulfonamide derivatives involves novel chemical reactions that contribute to the field of organic synthesis. For instance, the aza-Darzens-type reaction produces 2-chloro-2-imidoylaziridines, showcasing the versatility of N-sulfonylaldimines in synthesizing stereochemically defined azaheterocyclic rings (Giubellina et al., 2006). Another synthesis approach involves the creation of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines, expanding the library of thiazole derivatives (Abdelaal & Bauer, 1988).
Potential Biological Activities
Benzenesulfonamide derivatives have been explored for their biological activities, particularly as inhibitors of enzymes like carbonic anhydrase. These compounds show potential for lowering intraocular pressure, highlighting their therapeutic relevance in conditions like glaucoma (Casini et al., 2002). Another area of interest is the antimicrobial activity of sulfonamide derivatives, which opens avenues for developing new antimicrobial agents (Ghorab et al., 2017).
Propriétés
IUPAC Name |
1-[4-(2-aminoethylsulfamoyl)phenyl]-3-cyclopentylthiourea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2.ClH/c15-9-10-16-22(19,20)13-7-5-12(6-8-13)18-14(21)17-11-3-1-2-4-11;/h5-8,11,16H,1-4,9-10,15H2,(H2,17,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELDRJSFLBINQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


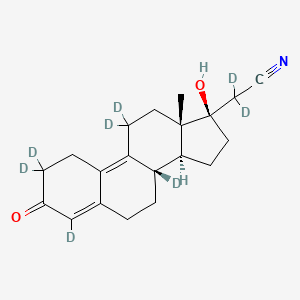
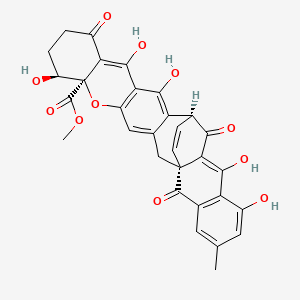
![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)
![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)
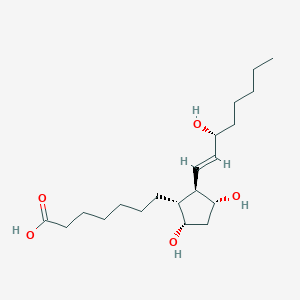
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)
